N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a phenethyl group, a pyridin-2-ylmethyl group, and a m-tolyl group attached to an acetamide backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the Phenethyl Group: This step might involve a Friedel-Crafts alkylation reaction.
Attachment of the Pyridin-2-ylmethyl Group: This could be done through a nucleophilic substitution reaction.
Incorporation of the m-Tolyl Group: This might involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This could involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. This could involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
- N-phenethyl-N-(pyridin-2-ylmethyl)-2-(p-tolyl)acetamide
- N-phenethyl-N-(pyridin-2-ylmethyl)-2-(o-tolyl)acetamide
- N-phenethyl-N-(pyridin-2-ylmethyl)-2-(phenyl)acetamide
Uniqueness
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its ortho- and para- counterparts.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-19-8-7-11-21(16-19)17-23(26)25(18-22-12-5-6-14-24-22)15-13-20-9-3-2-4-10-20/h2-12,14,16H,13,15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGQJIXQDQIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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